molecular formula C14H16N2O3 B13221988 4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one

4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13221988
M. Wt: 260.29 g/mol
InChI Key: HHPKNTKRERNUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Nitrophenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between a nonane ring and an azaspiro moiety The presence of a nitrophenyl group adds to its chemical complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with arylidenethiohydantoins. This reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety, leading to the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique structural properties

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-(2-nitrophenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H16N2O3/c17-13-14(7-3-4-8-14)11(9-15-13)10-5-1-2-6-12(10)16(18)19/h1-2,5-6,11H,3-4,7-9H2,(H,15,17)

InChI Key

HHPKNTKRERNUPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.